(2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide
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Overview
Description
(2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a piperazine ring, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and phenylcarbonyl intermediates, followed by their coupling with a piperazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The phenylcarbonyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted phenylcarbonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide include other nitrophenyl derivatives and piperazine-containing compounds. Examples include:
- 3-nitroaniline
- 4-nitrophenylpiperazine
- Phenylpiperazine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c31-25(14-9-20-5-4-8-24(19-20)30(33)34)27-22-10-12-23(13-11-22)28-15-17-29(18-16-28)26(32)21-6-2-1-3-7-21/h1-14,19H,15-18H2,(H,27,31)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOFOIYQYNZMEA-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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